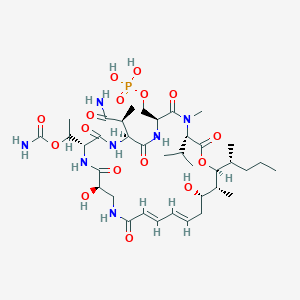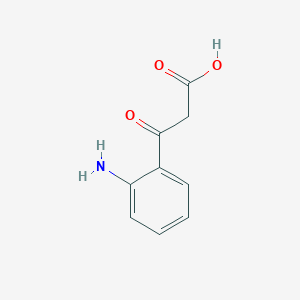
3-(2-Aminophenyl)-3-Oxopropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminobenzoylacetic acid is a 3-oxo monocarboxylic acid that is benzoylacetic acid substituted at position 2 on the benzene ring by an amino group. It has a role as a bacterial metabolite. It is a 3-oxo monocarboxylic acid and a substituted aniline. It derives from a 3-phenylpropionic acid. It is a conjugate acid of a 2-aminobenzoylacetate.
Scientific Research Applications
Biological and Pharmacological Significance
3-(2-Aminophenyl)-3-Oxopropanoic acid, as part of phenolic acid compounds, has garnered attention due to its biological and pharmacological significance. Phenolic acids like Chlorogenic Acid (CGA) exhibit a wide range of biological activities and therapeutic roles. They are known for their antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective properties. Furthermore, CGA has been found to regulate lipid metabolism and glucose, contributing to the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds can also protect against chemical or lipopolysaccharide-induced injuries, highlighting their medicinal potential (Naveed et al., 2018).
Role in Cancer Research
Cinnamic acid derivatives, which share structural similarities with this compound, have received attention in cancer research due to their antitumor properties. These compounds have been traditionally and synthetically used as antitumor agents, and recent decades have seen a surge in interest toward various cinnamoyl derivatives and their anticancer efficacy. The rich medicinal tradition of these compounds, combined with their underutilization, underscores the need for further exploration of their potential in cancer therapy (De et al., 2011).
Analytical and Biophysical Applications
Phosphonic acid and its derivatives, with structural analogies to this compound, are employed in various applications due to their coordination or supramolecular properties. These acids have been used for bioactive properties, bone targeting, supramolecular or hybrid materials design, surface functionalization, medical imaging, and as phosphoantigen. The synthesis and applications of these compounds cover a broad spectrum of research fields, including chemistry, biology, and physics, indicating the diverse potential of these compounds in scientific research (Sevrain et al., 2017).
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(2-aminophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13) |
InChI Key |
POAXUNDIOGWQOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


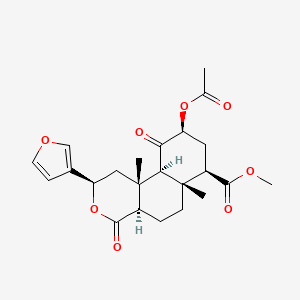
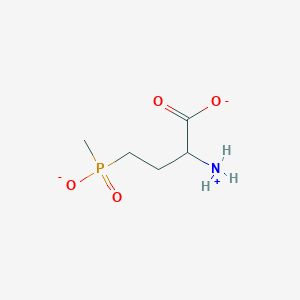

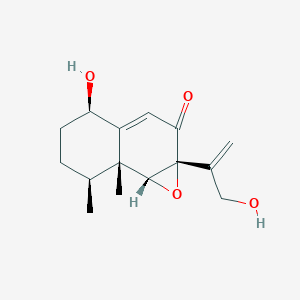


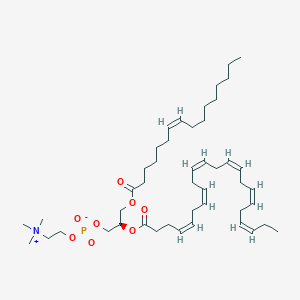
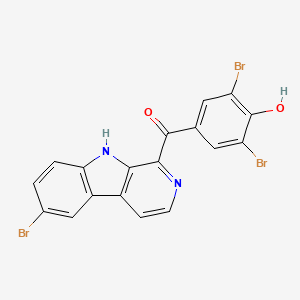



![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

